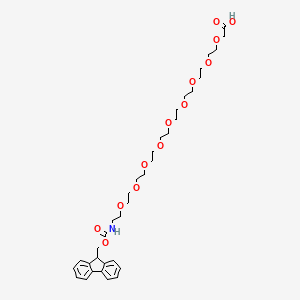Fmoc-NH-peg9-CH2cooh
CAS No.:
Cat. No.: VC18819047
Molecular Formula: C35H51NO13
Molecular Weight: 693.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C35H51NO13 |
|---|---|
| Molecular Weight | 693.8 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C35H51NO13/c37-34(38)28-48-26-25-47-24-23-46-22-21-45-20-19-44-18-17-43-16-15-42-14-13-41-12-11-40-10-9-36-35(39)49-27-33-31-7-3-1-5-29(31)30-6-2-4-8-32(30)33/h1-8,33H,9-28H2,(H,36,39)(H,37,38) |
| Standard InChI Key | NWDNOWXZRMCQFK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
Fmoc-NH-PEG9-CH2COOH consists of three key components:
-
Fmoc group: A photocleavable protecting group that shields the amine during synthesis.
-
PEG9 spacer: A nonaethylene glycol chain imparting hydrophilicity and flexibility.
-
Carboxylic acid terminus: Enables conjugation via amide or ester bond formation .
The compound’s extended PEG backbone reduces immunogenicity and enhances solubility in aqueous media, making it ideal for biomedical applications .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 693.8 g/mol | |
| Solubility | Soluble in DMF, DMSO, water | |
| Storage Conditions | -18°C to -5°C, desiccated |
The PEG spacer’s ether linkages () confer stability under acidic conditions while remaining labile to bases for Fmoc deprotection .
Synthesis and Purification
Synthetic Pathways
Fmoc-NH-PEG9-CH2COOH is synthesized via multi-step reactions, typically involving:
-
Amination of PEG: A 9-unit PEG chain is functionalized with an amine group.
-
Fmoc Protection: The amine is protected using Fmoc-Cl or Fmoc-OSu under basic conditions .
-
Carboxylic Acid Introduction: A terminal acetic acid group is appended via carboxymethylation .
A representative protocol from Schmidt et al. (2011) involves:
-
Step 1: Activation of PEG-diol with chloroacetic acid in dichloromethane.
-
Step 2: Gabriel synthesis to convert the terminal hydroxyl to an amine.
Reaction Conditions and Yield
| Parameter | Detail | Source |
|---|---|---|
| Yield | 16% (optimized protocols) | |
| Purification | Reverse-phase HPLC | |
| Key Reagents | EDC, NHS, HOBt |
Low yields are attributed to side reactions during amination, necessitating rigorous purification .
Applications in Biomedical Research
Peptide Synthesis
Fmoc-NH-PEG9-CH2COOH serves as a spacer in solid-phase peptide synthesis (SPPS):
-
Enhanced Solubility: PEG mitigates aggregation of hydrophobic peptides .
-
Controlled Release: The Fmoc group is cleaved with piperidine, enabling sequential synthesis .
Antibody-Drug Conjugates (ADCs)
In pretargeted cancer therapy, this compound links cytotoxic payloads (e.g., DM1) to HER2-specific Affibody molecules:
PROTAC Development
As a PEG-based linker, Fmoc-NH-PEG9-CH2COOH connects E3 ubiquitin ligase ligands to target proteins, facilitating proteasomal degradation .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion | |
| H315 (Skin irritation) | Use gloves and protective gear |
Comparative Analysis with Analogues
| PEG Unit | Molecular Weight | Applications | Reference |
|---|---|---|---|
| PEG2 | 385.4 g/mol | Semaglutide intermediates | |
| PEG8 | 649.7 g/mol | ADC linkers | |
| PEG10 | 751.86 g/mol | PROTAC synthesis |
Longer PEG chains (e.g., PEG9 vs. PEG2) enhance water solubility but may reduce cellular uptake efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume